molecular formula C10H14ClNO2 B13212987 4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13212987
M. Wt: 215.67 g/mol
InChI Key: VCEXCFPVKLRUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with chloromethyl, ethyl, and dimethyl groups, as well as a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the chloromethylation of a pyrrole derivative. The reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

4-(chloromethyl)-1-ethyl-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C10H14ClNO2/c1-4-12-6(2)8(5-11)9(7(12)3)10(13)14/h4-5H2,1-3H3,(H,13,14)

InChI Key

VCEXCFPVKLRUDV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C)C(=O)O)CCl)C

Origin of Product

United States

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